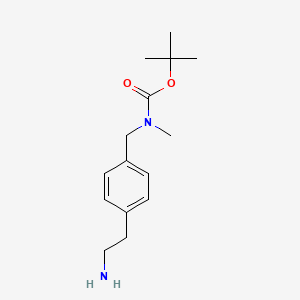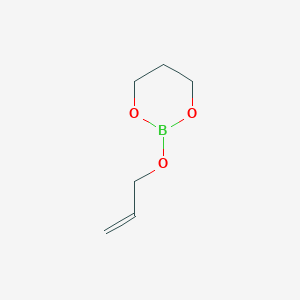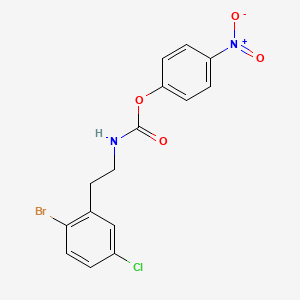
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenyl chloroformate with 2-bromo-5-chlorophenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Oxidation and Reduction: The nitro group in the compound can undergo reduction to form corresponding amines, while the bromine and chlorine atoms can participate in oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Reduction: 4-Aminophenyl (2-bromo-5-chlorophenethyl)carbamate.
Hydrolysis: 4-Nitrophenol and 2-bromo-5-chlorophenethylamine.
Scientific Research Applications
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving carbamate-sensitive enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This is particularly relevant in the context of enzymes involved in neurotransmission, where carbamates can inhibit acetylcholinesterase, leading to increased levels of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl (2-bromo-5-chlorophenyl)carbamate: Similar structure but lacks the ethyl linkage.
4-Nitrophenyl (2-chloro-5-bromophenethyl)carbamate: Similar structure with reversed positions of bromine and chlorine.
4-Nitrophenyl (2-bromo-5-methylphenethyl)carbamate: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitrophenyl and carbamate groups, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H12BrClN2O4 |
|---|---|
Molecular Weight |
399.62 g/mol |
IUPAC Name |
(4-nitrophenyl) N-[2-(2-bromo-5-chlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H12BrClN2O4/c16-14-6-1-11(17)9-10(14)7-8-18-15(20)23-13-4-2-12(3-5-13)19(21)22/h1-6,9H,7-8H2,(H,18,20) |
InChI Key |
HLECATRUYMGQEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NCCC2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


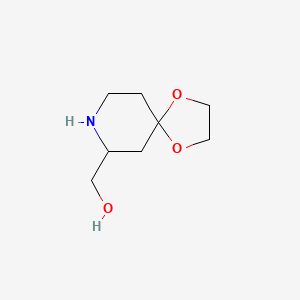
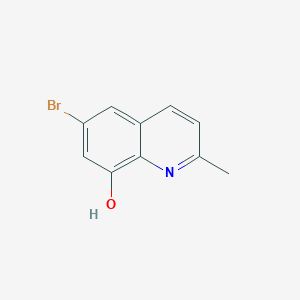
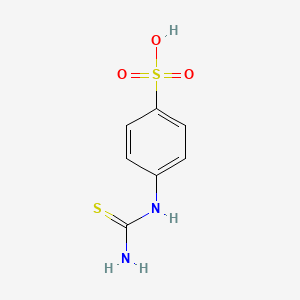
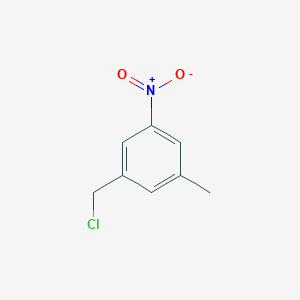
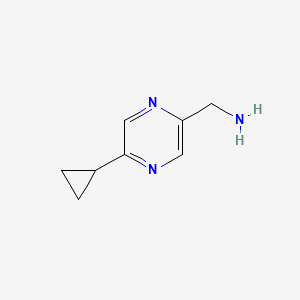
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
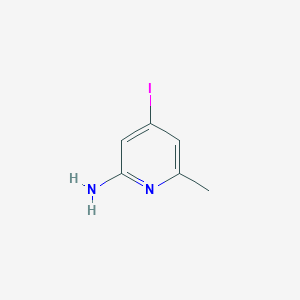

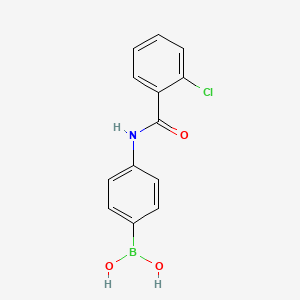
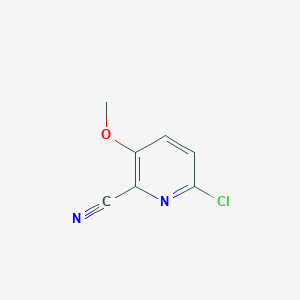
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
